4-Hydroxymidazolam

Descripción

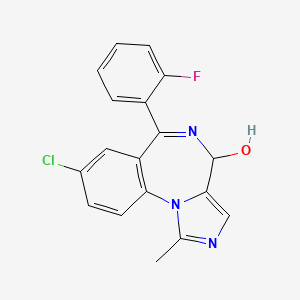

metabolite of midazolam; structure given in first source

Propiedades

IUPAC Name |

8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClFN3O/c1-10-21-9-16-18(24)22-17(12-4-2-3-5-14(12)20)13-8-11(19)6-7-15(13)23(10)16/h2-9,18,24H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYISITHKPKHPKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(=NC2O)C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClFN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20974870 | |

| Record name | 8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20974870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59468-85-8 | |

| Record name | 4-Hydroxymidazolam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059468858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20974870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYMIDAZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIW2RH792R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Isolation of 4-Hydroxymidazolam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, metabolism, and analytical methodologies for the isolation and quantification of 4-Hydroxymidazolam, a minor but important metabolite of the short-acting benzodiazepine, Midazolam. This document details the metabolic pathway, experimental protocols for extraction and analysis, and summarizes key pharmacokinetic data. Visual diagrams are provided to illustrate the metabolic cascade and analytical workflows, offering a valuable resource for researchers in pharmacology, drug metabolism, and analytical chemistry.

Introduction

Midazolam is a widely used sedative and anesthetic agent, valued for its rapid onset and short duration of action. Its pharmacokinetic and pharmacodynamic profile is significantly influenced by its extensive metabolism, primarily mediated by the cytochrome P450 3A (CYP3A) enzyme subfamily. While the major metabolite is 1'-hydroxymidazolam, the discovery and characterization of other metabolites are crucial for a complete understanding of Midazolam's disposition and potential drug-drug interactions.

One such metabolite is this compound. First identified in human plasma in the 1980s, it is considered a minor metabolite in terms of plasma concentration.[1][2] However, its formation is a direct indicator of CYP3A4/5 activity, making it a relevant analyte in drug metabolism studies.[3] This guide delves into the scientific journey of this compound, from its discovery to the modern analytical techniques used for its isolation and quantification.

Discovery and Metabolic Pathway

The initial identification of this compound in human plasma was achieved through gas chromatography with negative-ion chemical ionization mass spectroscopy.[1][2] This discovery elucidated a more complete metabolic profile of midazolam.

The biotransformation of Midazolam to this compound occurs in the liver and small intestine through an oxidation reaction. This process is catalyzed by the CYP3A4 and CYP3A5 enzymes. Following its formation, this compound undergoes further phase II metabolism via glucuronidation, a process primarily mediated by the UDP-glucuronosyltransferase 1A4 (UGT1A4) enzyme. This conjugation reaction increases the water solubility of the metabolite, facilitating its excretion in urine.

The metabolic pathway is depicted in the following diagram:

Isolation and Quantification: Experimental Protocols

The accurate quantification of this compound in biological matrices is essential for pharmacokinetic and drug metabolism studies. Due to its relatively low concentrations, sensitive and specific analytical methods are required. The following sections detail established protocols for the isolation and analysis of this compound from human plasma.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common and effective method for isolating this compound from complex biological matrices like plasma, offering high recovery and clean extracts.

Materials:

-

C18 SPE cartridges

-

Methanol

-

Water (HPLC grade)

-

0.1 M Borate buffer (pH 9)

-

Diethylether

-

Nitrogen gas supply for evaporation

Protocol:

-

Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Equilibration: Equilibrate the cartridge with 1 mL of 0.1 M borate buffer (pH 9).

-

Sample Loading: Mix 1 mL of plasma sample with an internal standard and add it to the conditioned cartridge.

-

Washing: Wash the cartridge with 1 mL of water to remove interfering substances.

-

Elution: Elute the analyte and metabolite using 1 mL of diethylether.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in the mobile phase for subsequent analysis.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of this compound due to its high sensitivity and specificity.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: C18 analytical column (e.g., 2.1 mm x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, before returning to initial conditions for equilibration.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5-10 µL

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: m/z 342.1 → 324.1

-

Internal Standard (e.g., Diazepam-d5): m/z 290.1 → 154.1

-

-

Collision Energy and other MS parameters: Optimized for the specific instrument and analytes.

The workflow for the analysis of this compound from plasma is illustrated below:

References

- 1. Quantitation by gas chromatography of the 1- and 4-hydroxy metabolites of midazolam in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. Development and validation of a rapid and sensitive assay for simultaneous quantification of midazolam, 1'-hydroxymidazolam, and this compound by liquid chromatography coupled to tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Mechanism of Action of 4-Hydroxymidazolam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro mechanism of action of 4-hydroxymidazolam, a minor metabolite of the widely used benzodiazepine, midazolam. While research confirms its formation via cytochrome P450-mediated oxidation, available data on its direct pharmacological activity at the GABA-A receptor is limited, indicating it is significantly less active than its parent compound. This document synthesizes the current understanding of its metabolic generation, presumed mechanism of action as a weak positive allosteric modulator of the GABA-A receptor, and provides detailed experimental protocols for its further characterization.

Introduction

Midazolam is a short-acting benzodiazepine extensively used in clinical practice for its sedative, anxiolytic, and amnestic properties. Its mechanism of action is centered on the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Midazolam is metabolized in the liver and small intestine primarily by cytochrome P450 3A4 (CYP3A4) and to a lesser extent by CYP3A5 enzymes.[1][2][3] This biotransformation results in the formation of two main hydroxylated metabolites: 1'-hydroxymidazolam and this compound. While 1'-hydroxymidazolam is a major and pharmacologically active metabolite, this compound is a minor metabolite with significantly lower activity.[4][5] Some literature even refers to this compound as an inactive metabolite.

This guide will focus on the in vitro characterization of this compound, summarizing the available data on its interaction with the GABA-A receptor and providing standardized protocols for its further investigation.

Metabolic Pathway of this compound Formation

The primary route of midazolam metabolism is hydroxylation. This compound is formed through the oxidation of the methyl group at the 4-position of the benzodiazepine ring structure. This reaction is catalyzed by CYP3A4 and CYP3A5 enzymes located predominantly in the liver and small intestine. Following its formation, this compound can undergo further phase II metabolism, specifically glucuronidation, which is mediated by the UDP-glucuronosyltransferase 1A4 (UGT1A4) enzyme, to facilitate its excretion.

Mechanism of Action at the GABA-A Receptor

Benzodiazepines, including midazolam and its metabolites, exert their effects by binding to a specific allosteric site on the GABA-A receptor, known as the benzodiazepine binding site. This binding enhances the effect of GABA, the endogenous ligand, by increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in its excitability. This is termed positive allosteric modulation.

Based on its structural similarity to midazolam, this compound is presumed to act via the same mechanism. However, its pharmacological activity is significantly attenuated.

Quantitative Data

Quantitative in vitro data on the binding affinity and functional potency of this compound at the GABA-A receptor is scarce in publicly available literature. The available information suggests a significantly lower affinity compared to midazolam.

| Compound | Relative Binding Affinity (%) (Compared to Midazolam) | Reference |

| Midazolam | 100 | |

| 1'-Hydroxymidazolam | ~20 | |

| This compound | ~7 |

Experimental Protocols

To fully characterize the in vitro mechanism of action of this compound, standardized experimental protocols are required. The following sections detail the methodologies for radioligand binding assays and electrophysiological studies.

Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound for the benzodiazepine site on the GABA-A receptor.

Objective: To quantify the affinity of this compound for the benzodiazepine binding site on the GABA-A receptor using a competitive radioligand binding assay.

Materials:

-

Test compound: this compound

-

Radioligand: [³H]-Flumazenil or [³H]-Ro 15-1788 (a benzodiazepine antagonist)

-

Membrane preparation: Synaptosomal membranes from rat or mouse cortex, or cell lines expressing recombinant GABA-A receptors (e.g., HEK293 cells)

-

Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4

-

Non-specific binding control: Clonazepam or another high-affinity benzodiazepine at a high concentration (e.g., 10 µM)

-

Scintillation cocktail and vials

-

Liquid scintillation counter

-

Glass fiber filters

-

Cell harvester

Procedure:

-

Membrane Preparation: Homogenize brain tissue or cells expressing GABA-A receptors in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following in triplicate:

-

Total Binding: Assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane preparation.

-

Competitive Binding: Assay buffer, radioligand, varying concentrations of this compound, and membrane preparation.

-

-

Incubation: Incubate the reactions at a specified temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Rapidly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Electrophysiology for GABA-A Receptor Functional Activity

This protocol is designed to determine the functional effects (e.g., EC50 and Emax) of this compound on GABA-A receptor-mediated currents.

Objective: To measure the potentiation of GABA-induced chloride currents by this compound in cells expressing GABA-A receptors.

Materials:

-

Test compound: this compound

-

GABA

-

Cell line expressing specific GABA-A receptor subtypes (e.g., Xenopus oocytes or HEK293 cells)

-

Patch-clamp setup (amplifier, micromanipulators, perfusion system)

-

Recording electrodes

-

External and internal recording solutions

Procedure:

-

Cell Preparation: Culture cells expressing the desired GABA-A receptor subtype. For Xenopus oocytes, inject cRNA encoding the receptor subunits. For HEK293 cells, transfect with plasmids containing the subunit cDNAs.

-

Recording Setup: Place a cell in the recording chamber and perfuse with external solution. Establish a whole-cell patch-clamp configuration.

-

GABA Application: Apply a low concentration of GABA (e.g., EC5-EC20) to elicit a baseline chloride current.

-

Co-application of this compound: Co-apply the same concentration of GABA with varying concentrations of this compound.

-

Data Acquisition: Record the changes in the amplitude of the GABA-induced current in the presence of this compound.

-

Data Analysis:

-

Measure the peak amplitude of the current for each concentration of this compound.

-

Normalize the responses to the baseline GABA-induced current.

-

Plot the percentage potentiation against the logarithm of the concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

Conclusion

This compound is a minor metabolite of midazolam, formed via oxidation by CYP3A4 and CYP3A5 enzymes. In vitro evidence strongly suggests that it is a weak positive allosteric modulator of the GABA-A receptor, with a significantly lower binding affinity than its parent compound, midazolam, and the major active metabolite, 1'-hydroxymidazolam. Due to its low potency and low rate of formation, its contribution to the overall clinical effects of midazolam is likely negligible. Further detailed in vitro characterization using the standardized protocols outlined in this guide would be necessary to definitively quantify its binding affinity and functional potency at various GABA-A receptor subtypes. Such studies would provide a more complete understanding of the pharmacological profile of all of midazolam's metabolites.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Effects of age on in vitro midazolam biotransformation in male CD-1 mouse liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics, Pharmacodynamics, and Side Effects of Midazolam: A Review and Case Example - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Role of 4-Hydroxymidazolam in the Metabolic Cascade of Midazolam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of 4-hydroxymidazolam, a key metabolite in the biotransformation of the widely used benzodiazepine, midazolam. The document elucidates the metabolic pathways, enzymatic contributors, pharmacological significance, and methodologies for studying this compound.

Introduction to Midazolam Metabolism

Midazolam is a short-acting benzodiazepine used for anesthesia, procedural sedation, and severe agitation.[1] Its clinical efficacy and safety profile are intrinsically linked to its rapid and extensive metabolism, primarily occurring in the liver and gut.[2] The biotransformation of midazolam is predominantly mediated by the cytochrome P450 3A (CYP3A) subfamily of enzymes, particularly CYP3A4 and CYP3A5.[3][4] This initial phase of metabolism involves hydroxylation, leading to the formation of two primary oxidative metabolites: 1'-hydroxymidazolam and this compound.[3] Of these, 1'-hydroxymidazolam is the major metabolite, accounting for 60-70% of the biotransformation products, while this compound is considered a minor metabolite, constituting 5% or less.

Formation and Significance of this compound

The hydroxylation of midazolam to this compound is a critical step in its metabolic journey. This process is catalyzed by CYP3A4 and CYP3A5 enzymes. While CYP3A4 is the major contributor to overall midazolam metabolism, CYP3A5 has also been shown to be involved in 4-hydroxylation. Interestingly, the ratio of 1'-hydroxylation to 4-hydroxylation can be influenced by the concentration of midazolam, suggesting a homotropic cooperative behavior in its metabolism by CYP3A4. At lower midazolam concentrations, the formation of 1'-hydroxymidazolam is favored, whereas the proportion of this compound increases with rising midazolam concentrations.

From a pharmacological standpoint, this compound's contribution to the overall sedative and anxiolytic effects of midazolam is considered negligible. This is attributed to two main factors: its limited formation and its low affinity for the benzodiazepine receptor, which is approximately 7% of that of the parent compound, midazolam.

Phase II Metabolism: Glucuronidation of this compound

Following its formation, this compound undergoes Phase II metabolism, specifically glucuronidation, to facilitate its excretion from the body. This conjugation reaction is primarily mediated by the UDP-glucuronosyltransferase (UGT) 1A4 isoform. The process involves the covalent attachment of a glucuronic acid moiety to the 4-hydroxy position, forming this compound glucuronide. This resulting conjugate is more water-soluble and is readily eliminated in the urine.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the metabolites of midazolam.

Table 1: Relative Abundance and Receptor Affinity of Midazolam Metabolites

| Compound | Relative Abundance (%) | Receptor Affinity Relative to Midazolam (%) |

| 1'-Hydroxymidazolam | 60 - 70 | ~20 |

| This compound | ≤ 5 | ~7 |

Data sourced from multiple in vitro and in vivo studies.

Table 2: Enzymes Involved in Midazolam Metabolism

| Metabolic Step | Metabolite Formed | Primary Enzymes Involved |

| Phase I: Hydroxylation | ||

| 1'-Hydroxymidazolam | CYP3A4, CYP3A5 | |

| This compound | CYP3A4, CYP3A5 | |

| Phase II: Glucuronidation | ||

| 1'-Hydroxymidazolam Glucuronide | UGT2B4, UGT2B7 | |

| This compound Glucuronide | UGT1A4 | |

| Midazolam-N-glucuronide | UGT1A4 |

Enzyme data compiled from in vitro studies using human liver microsomes and recombinant enzymes.

Experimental Protocols

5.1. In Vitro Metabolism of Midazolam in Human Liver Microsomes (HLM)

This protocol outlines a typical experiment to determine the intrinsic clearance of midazolam and the formation of its metabolites.

-

Preparation of Incubation Mixture: A typical incubation mixture (final volume of 200 µL) contains human liver microsomes (0.2 mg/mL), midazolam (1 µM), and a NADPH-generating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride) in a phosphate buffer (pH 7.4).

-

Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specified time (e.g., 10 minutes).

-

Termination of Reaction: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

-

Sample Preparation: The mixture is centrifuged to precipitate proteins. The supernatant is then collected for analysis.

-

Quantification by LC-MS/MS: The concentrations of midazolam, 1'-hydroxymidazolam, and this compound are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

5.2. In Vivo Pharmacokinetic Study of Midazolam in Healthy Volunteers

This protocol describes a crossover study to evaluate the pharmacokinetics of midazolam and its metabolites.

-

Study Design: A randomized, crossover study design is employed where healthy volunteers receive a single oral or intravenous dose of midazolam.

-

Drug Administration: A single dose of midazolam (e.g., 7.5 mg orally or 0.1 mg/kg intravenously) is administered to the subjects.

-

Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of midazolam, 1'-hydroxymidazolam, and this compound are determined using a validated LC-MS/MS or gas chromatography method.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life are calculated using non-compartmental analysis.

Visualizations

Caption: Metabolic pathway of midazolam.

Caption: In vitro midazolam metabolism workflow.

Conclusion

This compound is a minor metabolite in the complex biotransformation of midazolam. While its direct pharmacological contribution is minimal due to its low formation rate and receptor affinity, understanding its metabolic pathway is crucial for a complete picture of midazolam's disposition. The formation of this compound is mediated by CYP3A4/5, and its subsequent elimination is facilitated by UGT1A4-catalyzed glucuronidation. The study of this metabolite, often in conjunction with the major metabolite 1'-hydroxymidazolam, provides valuable insights into the activity of key drug-metabolizing enzymes and potential drug-drug interactions.

References

An In-depth Technical Guide on the CYP3A4-Mediated Formation of 4-Hydroxymidazolam

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic formation of 4-hydroxymidazolam from midazolam, a key metabolic pathway mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. Midazolam is a widely recognized probe substrate for assessing CYP3A4 activity both in vitro and in vivo.[1][2][3] Understanding the kinetics and mechanisms of its metabolism is crucial for drug development, particularly in predicting and evaluating drug-drug interactions (DDIs).[1][4]

Core Concepts: Metabolism of Midazolam

Midazolam is primarily metabolized by CYP3A4 and, to a lesser extent, CYP3A5, into two main hydroxylated metabolites: 1'-hydroxymidazolam and this compound. 1'-hydroxymidazolam is the major metabolite, while this compound is considered the minor metabolite. These metabolites can be further conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) for excretion.

A key feature of midazolam metabolism by CYP3A4 is the phenomenon of homotropic cooperativity. This means that the ratio of the two main metabolites, 1'-hydroxymidazolam and this compound, is dependent on the concentration of midazolam itself. At low midazolam concentrations, the formation of 1'-hydroxymidazolam is predominant. As the concentration of midazolam increases, the proportion of this compound formation also increases. This shift in regioselectivity is attributed to the binding of multiple midazolam molecules to the CYP3A4 enzyme, which includes an allosteric site, altering the enzyme's conformation and the orientation of the substrate in the active site.

Quantitative Data on this compound Formation

The kinetics of this compound formation are characterized by a lower affinity (higher Km) compared to the formation of 1'-hydroxymidazolam. The following table summarizes key kinetic parameters from in vitro studies.

| Enzyme Source | Substrate | Metabolite | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| Human Liver Microsomes | Midazolam | This compound | 57 | Not Specified | |

| Human Liver Microsomes | Midazolam | 1'-hydroxymidazolam | 3.3 | Not Specified |

Note: The intrinsic clearance (Vmax/Km) for 1'-hydroxymidazolam formation is significantly higher, accounting for the majority of midazolam's net intrinsic clearance.

Experimental Protocols

In Vitro Metabolism of Midazolam in Human Liver Microsomes (HLM)

This protocol is a standard method for investigating the kinetics of midazolam hydroxylation.

1. Materials:

-

Human liver microsomes (HLM)

-

Midazolam

-

This compound standard

-

NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile or methanol (for reaction termination)

-

Internal standard for LC-MS/MS analysis (e.g., deuterated midazolam)

2. Incubation Procedure:

-

Prepare a reaction mixture containing HLM (e.g., 0.25-0.5 mg/mL protein concentration) and midazolam at various concentrations in potassium phosphate buffer.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a predetermined time (e.g., 10-15 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding a cold organic solvent like acetonitrile or methanol.

-

Centrifuge the mixture to precipitate proteins.

-

Transfer the supernatant for analysis.

3. Analytical Method: LC-MS/MS Quantification:

-

A high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method is typically used for the sensitive and specific quantification of this compound.

-

Chromatographic Separation: A C18 analytical column with gradient elution is commonly employed.

-

Mass Spectrometry Detection: The analysis is performed in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-fragment ion transitions for this compound and the internal standard. For this compound, a common transition is m/z 342.1 → 325.1.

-

Quantification: A calibration curve is generated using known concentrations of the this compound standard to quantify the metabolite in the experimental samples.

CYP3A4 Inhibition Assay

This protocol is used to assess the potential of a test compound to inhibit the CYP3A4-mediated formation of this compound.

1. Materials:

-

Same as the in vitro metabolism protocol.

-

Test inhibitor compound.

2. Procedure:

-

Follow the same initial steps as the metabolism protocol, but include the test inhibitor at various concentrations in the pre-incubation step with the HLM and midazolam.

-

Initiate the reaction with the NADPH regenerating system and proceed with incubation and termination as described above.

-

Analyze the formation of this compound using LC-MS/MS.

-

Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) and determine the mechanism of inhibition (e.g., competitive, non-competitive) by analyzing the data with appropriate kinetic models. For example, azole antifungals like ketoconazole are potent competitive inhibitors of midazolam metabolism.

Visualizations

Metabolic Pathway of Midazolam

Caption: Metabolic pathway of midazolam to its primary hydroxylated metabolites and subsequent glucuronide conjugates.

Experimental Workflow for In Vitro Midazolam Metabolism

Caption: A typical experimental workflow for studying the in vitro metabolism of midazolam.

Homotropic Cooperativity in Midazolam Metabolism

References

- 1. Midazolam as a Probe for Drug–Drug Interactions Mediated by CYP3A4: Homotropic Allosteric Mechanism of Site-Specific Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Midazolam as a Probe for Drug-Drug Interactions Mediated by CYP3A4: Homotropic Allosteric Mechanism of Site-Specific Hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Formation of 4-Hydroxymidazolam: A Technical Guide

This guide provides an in-depth overview of the in vitro studies on the formation of 4-hydroxymidazolam, a primary metabolite of the widely used benzodiazepine, midazolam. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of the enzymatic processes, kinetic data, and experimental methodologies crucial for understanding the metabolic fate of midazolam.

Introduction

Midazolam is extensively metabolized in the liver and intestine, primarily by cytochrome P450 (CYP) enzymes, to two main oxidative metabolites: 1'-hydroxymidazolam and this compound.[1] The formation of this compound, although often a minor pathway compared to 1'-hydroxylation, is significant for characterizing CYP3A enzyme activity and understanding potential drug-drug interactions.[2][3] In vitro systems, such as human liver microsomes (HLMs) and recombinant human CYP enzymes, are invaluable tools for investigating the kinetics and mechanisms of this metabolic reaction.

Enzymology of this compound Formation

The formation of this compound is predominantly catalyzed by the CYP3A subfamily of enzymes, with CYP3A4 and CYP3A5 being the major contributors.[1][4] While CYP3A4 is the most abundant CYP3A enzyme in the human liver and intestine, CYP3A5 expression is polymorphic, leading to significant interindividual variability in metabolism.

Studies using heterologously expressed cytochrome P450 enzymes have confirmed the involvement of CYP3A4 and CYP3A5 in the hydroxylation of midazolam. While both enzymes can produce this compound, the ratio of 1'-hydroxymidazolam to this compound can differ between them. For CYP3A4, this ratio is approximately 1.3, whereas for CYP3A5, it is significantly higher at about 8.8, indicating a preference for 1'-hydroxylation by CYP3A5. The contribution of CYP3A5 to overall midazolam hydroxylation can be substantial in individuals expressing the enzyme, accounting for up to 32% of the variability in hepatic midazolam metabolism.

Kinetic Data for this compound Formation

The kinetics of this compound formation have been characterized in various in vitro systems. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are key parameters for describing the enzyme-substrate interaction.

| In Vitro System | Enzyme | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| Human Liver Microsomes | Native CYPs | 57 | Not Specified | |

| Rat Liver Microsomes (Control) | Native CYPs | 24.5 | 5.9 | |

| Rat Liver Microsomes (Dexamethasone-treated) | Native CYPs | 43.1 | 28.9 | |

| Rat Liver Microsomes (Ro 23-7637-treated) | Native CYPs | 32.8 | 13 |

Note: Data for this compound specifically can be less frequently reported than for the major metabolite, 1'-hydroxymidazolam.

The formation of this compound in human liver microsomes has been described as a lower-affinity process compared to 1'-hydroxylation. Interestingly, at high substrate concentrations, the proportion of this compound formation increases, which is attributed to homotropic allosteric cooperativity within the CYP3A4 active site. This phenomenon involves the binding of a second midazolam molecule to an allosteric site, which alters the conformation of the enzyme and favors 4-hydroxylation.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of in vitro studies. Below are generalized protocols for key experiments.

Incubation in Human Liver Microsomes

This protocol outlines the typical procedure for assessing this compound formation using pooled human liver microsomes.

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine 100 mM potassium phosphate buffer (pH 7.4), pooled human liver microsomes (e.g., 0.5 mg/mL final concentration), and the desired concentrations of midazolam (typically ranging from 0 to 400 µM). The final volume is brought to 200 µL.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the substrate to interact with the enzymes.

-

Initiation of Reaction: Start the metabolic reaction by adding an NADPH-generating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-15 minutes), ensuring the reaction is within the linear range for product formation.

-

Termination of Reaction: Stop the reaction by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile or methanol), which also serves to precipitate the proteins.

-

Sample Processing: Centrifuge the mixture to pellet the precipitated protein. Transfer the supernatant to a new tube or vial for analysis.

-

Analytical Quantification: Analyze the supernatant for the presence and quantity of this compound using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Recombinant CYP Enzyme Assays

This protocol is adapted for use with commercially available recombinant human CYP enzymes (e.g., CYP3A4 or CYP3A5) co-expressed with cytochrome P450 reductase and sometimes cytochrome b5 in a microsomal system.

-

Reagent Preparation: Prepare a reaction mixture containing potassium phosphate buffer (pH 7.4), recombinant CYP enzyme (e.g., CYP3A4 or CYP3A5), and cytochrome P450 reductase. The inclusion of cytochrome b5 can enhance the activity of some CYP enzymes.

-

Substrate Addition: Add midazolam at various concentrations to the reaction mixture.

-

Reaction Initiation and Incubation: Initiate the reaction with an NADPH-generating system and incubate at 37°C for a specified time.

-

Reaction Termination and Sample Preparation: Stop the reaction and process the samples as described for the HLM protocol.

-

Analysis: Quantify the formation of this compound using HPLC-MS/MS.

Visualization of Key Processes

Diagrams illustrating the metabolic pathway, experimental workflow, and inhibitory mechanisms provide a clear visual representation of the complex processes involved in this compound formation.

Inhibition of this compound Formation

The formation of this compound is susceptible to inhibition by various compounds, a critical consideration in predicting drug-drug interactions. Potent CYP3A4 inhibitors like ketoconazole, itraconazole, and fluconazole have been shown to inhibit midazolam metabolism. For instance, ketoconazole is a strong competitive inhibitor of midazolam hydroxylation. Additionally, certain selective serotonin reuptake inhibitors (SSRIs) like fluoxetine and its metabolite norfluoxetine can also inhibit both 1'- and 4-hydroxylation of midazolam.

Conclusion

The in vitro formation of this compound is a key metabolic pathway mediated primarily by CYP3A4 and CYP3A5. Understanding the kinetics, experimental conditions, and potential for inhibition of this pathway is essential for drug development and clinical pharmacology. The methodologies and data presented in this guide provide a foundational understanding for researchers investigating the metabolism of midazolam and other CYP3A substrates. The use of standardized in vitro assays, coupled with a thorough understanding of the underlying enzymatic mechanisms, will continue to be instrumental in predicting in vivo metabolic outcomes and ensuring drug safety.

References

- 1. In vitro and in vivo glucuronidation of midazolam in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Midazolam as a Probe for Drug–Drug Interactions Mediated by CYP3A4: Homotropic Allosteric Mechanism of Site-Specific Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Midazolam hydroxylation by human liver microsomes in vitro: inhibition by fluoxetine, norfluoxetine, and by azole antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Midazolam is metabolized by at least three different cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Glucuronidation Pathway of 4-Hydroxymidazolam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the glucuronidation pathway of 4-hydroxymidazolam, a minor metabolite of the widely used benzodiazepine, midazolam. The document elucidates the core metabolic transformation, identifies the key enzyme responsible, and presents detailed experimental protocols for studying this pathway. Quantitative data from relevant studies are summarized, and signaling pathways and experimental workflows are visualized using Graphviz diagrams. This guide is intended to be a comprehensive resource for researchers and professionals involved in drug metabolism and development, offering both foundational knowledge and practical methodologies.

Introduction

Midazolam, a short-acting benzodiazepine, undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 3A (CYP3A) enzymes.[1][2] This initial phase of metabolism results in the formation of two main hydroxylated metabolites: 1'-hydroxymidazolam and this compound.[1][2] While 1'-hydroxymidazolam is the major metabolite, this compound is also formed, albeit to a lesser extent.[2] Following hydroxylation, these metabolites undergo Phase II conjugation, predominantly through glucuronidation, to facilitate their excretion from the body.

This guide focuses specifically on the glucuronidation of this compound, a critical step in the clearance of midazolam. Understanding this pathway is essential for a complete pharmacokinetic profile of midazolam and for predicting potential drug-drug interactions.

The Core Metabolic Pathway

The glucuronidation of this compound is a conjugation reaction where a glucuronic acid moiety is transferred from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl group of this compound. This reaction is catalyzed by a specific isoform of the UDP-glucuronosyltransferase (UGT) enzyme family.

Key Enzyme: UGT1A4

Research has identified UGT1A4 as the primary enzyme responsible for the glucuronidation of this compound. Studies using human liver microsomes (HLMs) and a panel of recombinant human UGT isoforms have demonstrated that UGT1A4 is the principal catalyst for this metabolic step.

Figure 1: Glucuronidation Pathway of this compound.

Quantitative Data

Table 1: Kinetic Parameters for Midazolam N-Glucuronidation by UGT1A4

| Enzyme Source | Km (µM) | Vmax (pmol/min/mg protein) | Ki (µM) |

| Human Liver Microsomes (HLM) | 46 | 445 | 58 |

| Recombinant UGT1A4 (rUGT1A4) | 64 | 427 | 79 |

Note: The kinetics for midazolam N-glucuronidation were found to be atypical and were fitted to a substrate inhibitory cooperative binding model.

Experimental Protocols

This section provides detailed methodologies for the in vitro investigation of this compound glucuronidation.

In Vitro Glucuronidation Assay using Human Liver Microsomes or Recombinant UGT1A4

This protocol is designed to determine the rate of glucuronide formation from this compound.

Materials:

-

This compound

-

Human Liver Microsomes (HLM) or recombinant UGT1A4 supersomes

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

-

Tris-HCl buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Alamethicin

-

Acetonitrile (ACN)

-

Internal Standard (e.g., a structurally similar compound not present in the incubate)

Procedure:

-

Preparation of Incubation Mixture:

-

On ice, prepare a master mix containing Tris-HCl buffer (final concentration 50 mM), MgCl₂ (final concentration 10 mM), and alamethicin (final concentration 50 µg/mg protein).

-

Add HLM or rUGT1A4 to the master mix to achieve a final protein concentration of 0.5 mg/mL.

-

Pre-incubate the mixture on ice for 15 minutes to allow alamethicin to permeabilize the microsomal membranes.

-

-

Initiation of Reaction:

-

Add this compound to the incubation mixture at various concentrations (e.g., 0-500 µM) to determine kinetic parameters.

-

Pre-warm the mixture at 37°C for 3 minutes.

-

Initiate the glucuronidation reaction by adding UDPGA (final concentration 5 mM). The final incubation volume is typically 200 µL.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of product formation.

-

-

Termination of Reaction:

-

Stop the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.

-

-

Sample Processing:

-

Vortex the terminated reaction mixture.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the protein.

-

Transfer the supernatant to a new tube for analysis.

-

Figure 2: Experimental Workflow for In Vitro Glucuronidation Assay.

Analytical Method: HPLC-MS/MS Quantification

The quantification of this compound and its glucuronide is typically performed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Instrumentation:

-

HPLC system with a C18 analytical column

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 40°C

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion (Q1) m/z 342.1 -> Product ion (Q3) m/z 324.1

-

This compound Glucuronide: Precursor ion (Q1) m/z 518.1 -> Product ion (Q3) m/z 342.1 (loss of glucuronic acid)

-

Internal Standard: Specific to the chosen compound.

-

Table 2: Example MRM Transitions for Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 342.1 | 324.1 |

| This compound Glucuronide | 518.1 | 342.1 |

Conclusion

The glucuronidation of this compound is a key metabolic pathway in the clearance of midazolam, primarily catalyzed by the UGT1A4 enzyme. While specific kinetic data for this reaction remains to be fully elucidated, the experimental and analytical protocols outlined in this guide provide a robust framework for its investigation. A thorough understanding of this pathway is crucial for drug development professionals to accurately predict the pharmacokinetic profile of midazolam and to anticipate potential drug-drug interactions involving the UGT1A4 enzyme. Further research is warranted to determine the precise kinetic parameters of this compound glucuronidation to refine pharmacokinetic models.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 4-Hydroxymidazolam by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 4-hydroxymidazolam in biological matrices, primarily human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a minor, but important, metabolite of the short-acting benzodiazepine, midazolam. Accurate quantification of this metabolite is crucial for comprehensive pharmacokinetic and drug metabolism studies.

Introduction

Midazolam is extensively metabolized by cytochrome P450 3A4 and 3A5 enzymes into its primary active metabolite, 1-hydroxymidazolam, and a minor metabolite, this compound.[1] These hydroxylated metabolites are subsequently conjugated with glucuronic acid for excretion.[1] The accurate measurement of this compound is essential for a complete understanding of midazolam's metabolic profile. LC-MS/MS offers the high sensitivity and selectivity required for the reliable quantification of this analyte in complex biological samples.[2][3][4]

Experimental Protocols

This section details the methodologies for sample preparation, liquid chromatography, and mass spectrometry for the quantification of this compound.

Protocol 1: Solid-Phase Extraction (SPE) based method

This protocol is adapted from a method developed for the analysis of midazolam and its hydroxylated metabolites in pediatric plasma samples.

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Materials: 96-well µ-elution solid-phase extraction (SPE) plates (e.g., Oasis HLB).

-

Procedure:

-

To 100 µL of plasma sample, add an appropriate volume of internal standard solution (e.g., ²H₄-midazolam).

-

Pre-treat the plasma sample as required (e.g., addition of buffer).

-

Condition the SPE plate wells with methanol followed by water.

-

Load the pre-treated plasma sample onto the SPE plate.

-

Wash the wells to remove interferences (e.g., with a low percentage of organic solvent in water).

-

Elute the analytes with an appropriate elution solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

2. Liquid Chromatography (LC)

-

Column: C18 analytical column.

-

Mobile Phase A: 10 mM ammonium acetate in 10% methanol.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.30 mL/min.

-

Gradient Elution:

-

0.00–0.51 min: 17% B

-

0.51–2.00 min: 17% B

-

2.00–3.00 min: 80% B

-

3.00–3.50 min: 6% B

-

Hold at initial conditions until 5.00 min.

-

-

Injection Volume: 2 µL.

-

Column Temperature: 40°C.

-

Autosampler Temperature: 10°C.

3. Mass Spectrometry (MS/MS)

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for this compound: m/z 342.1 → 325.1.

-

MRM Transition for Internal Standard (²H₄-midazolam): m/z 330.2 → 295.3.

Protocol 2: Liquid-Liquid Extraction (LLE) based method

This protocol is based on a highly sensitive method for the simultaneous quantification of midazolam and its metabolites.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Materials: Ethyl acetate, heptane.

-

Procedure:

-

To 0.5 mL of plasma, add the internal standard (e.g., midazolam-D₄ and 1'-hydroxymidazolam-D₄).

-

Add the extraction solvent mixture (e.g., ethyl acetate-heptane 1:4 v/v).

-

Vortex the mixture for a specified time to ensure thorough mixing.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness.

-

Reconstitute the residue in the mobile phase.

-

2. Liquid Chromatography (LC)

-

Column: Sunfire C18 column.

-

Mobile Phase A: 10 mM formic acid in water.

-

Mobile Phase B: Methanol.

-

Flow Rate: 0.3 mL/min.

-

Gradient: A gradient elution is employed.

-

Total Run Time: 10 min.

3. Mass Spectrometry (MS/MS)

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transition for this compound: Not explicitly stated for this specific protocol, but can be inferred from others (e.g., 342.1 → 325.1 or 342.0 → 233.9).

Protocol 3: Protein Precipitation based method

This is a simpler and faster sample preparation method.

1. Sample Preparation: Protein Precipitation

-

Materials: Acetonitrile.

-

Procedure:

-

To 100 µL of human plasma or liver microsomal incubation sample, add the internal standard (e.g., deuterated midazolam analog).

-

Add 900 µL of acetonitrile to precipitate the proteins.

-

Vortex the mixture.

-

Centrifuge to pellet the precipitated proteins.

-

Inject a portion of the supernatant directly into the LC-MS/MS system.

-

2. Liquid Chromatography (LC)

-

Column: Zorbax-SB Phenyl, Rapid Resolution HT (2.1 mm x 100 mm, 3.5 µm).

-

Mobile Phase A: 10 mM ammonium acetate in 10% methanol.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.25 mL/min.

-

Gradient Elution: A gradient elution is utilized.

-

Total Run Time: 5.5 min.

3. Mass Spectrometry (MS/MS)

-

Ionization Mode: ESI+.

-

MRM Transition for this compound: m/z 342.0 → 233.9.

Quantitative Data Summary

The following tables summarize the quantitative performance of the described LC-MS/MS methods for the analysis of this compound.

Table 1: Mass Spectrometry Parameters for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| This compound | 342.1 | 325.1 | ESI+ | |

| This compound | 342.0 | 233.9 | ESI+ |

Table 2: Linearity and Sensitivity of LC-MS/MS Methods

| Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Matrix | Reference |

| 0.5 - 1,000 | 0.5 | Human Plasma | |

| 0.025 - 25.0 | 0.10 | Human Plasma | |

| 0.100 - 250 | 0.1 | Human Plasma / Liver Microsomes | |

| 1 - 100 nM (equivalent to ~0.34 - 34 ng/mL) | 1 nM (~0.34 ng/mL) | Brain Microsomes |

Table 3: Accuracy and Precision Data

| QC Levels (ng/mL) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |

| 2, 20, 200, 800 | Within 85-115% | Within 85-115% | < 15% | < 15% | |

| LLOQ and three higher levels | Within 85-115% | Within 85-115% | Not specified | Not specified | |

| 10, 30, 300, 800 nM | Within ±15% of nominal | Within ±15% of nominal | ≤ 13.8% | ≤ 13.8% |

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the quantification of this compound by LC-MS/MS, from sample collection to data analysis.

Caption: General workflow for this compound quantification.

Signaling Pathway Context

The following diagram illustrates the metabolic pathway of midazolam, highlighting the formation of this compound.

Caption: Metabolic pathway of midazolam.

References

- 1. Development and validation of a sensitive assay for analysis of midazolam, free and conjugated 1-hydroxymidazolam and this compound in pediatric plasma: Application to Pediatric Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. db.cngb.org [db.cngb.org]

- 3. A highly sensitive liquid chromatography tandem mass spectrometry method for simultaneous quantification of midazolam, 1'-hydroxymidazolam and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and validation of a rapid and sensitive assay for simultaneous quantification of midazolam, 1'-hydroxymidazolam, and this compound by liquid chromatography coupled to tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 4-Hydroxymidazolam

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxymidazolam is one of the primary active metabolites of midazolam, a short-acting benzodiazepine. The quantitative analysis of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides a detailed overview of established High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods coupled with mass spectrometry (MS/MS) for the accurate and sensitive quantification of this compound.

Principle

The methods outlined below are based on reversed-phase HPLC, where the separation of this compound from other analytes and endogenous matrix components is achieved based on its hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Detection is typically performed using tandem mass spectrometry (MS/MS), which provides high selectivity and sensitivity.

Experimental Protocols

Several well-validated methods have been published for the analysis of this compound in biological matrices, primarily plasma and serum. The following protocols are derived from established research.

Protocol 1: UHPLC-MS/MS Method with Protein Precipitation

This protocol is adapted from a rapid and simple assay suitable for clinical practice.[1][2]

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, serum, or urine sample, add a precipitation reagent (e.g., 500 µL of acetonitrile containing an internal standard).

-

Vortex mix the samples to ensure complete protein precipitation.

-

Centrifuge the samples at a high speed (e.g., 9,500 x g) for 5 minutes.[2]

-

Transfer the supernatant to a clean autosampler vial for injection.

2. Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.6 µm, 50 x 2.1 mm) is recommended for good separation.[2]

-

Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., water with a modifier like formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate for UHPLC is around 0.25 to 0.4 mL/min.[3]

-

Injection Volume: 10 µL.

-

Column Temperature: Maintained at a constant temperature, for instance, 45°C.

3. Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transition for this compound is typically m/z 342.1 → 325.1.

Protocol 2: HPLC-MS/MS Method with Solid-Phase Extraction (SPE)

This protocol is based on a method developed for pediatric plasma samples, emphasizing high sensitivity.

1. Sample Preparation (Solid-Phase Extraction):

-

Pre-treatment: Plasma samples may require hydrolysis with β-glucuronidase to measure total (free and conjugated) this compound.

-

SPE Cartridge: Use a suitable SPE cartridge (e.g., Oasis HLB µ-Elution Plate).

-

Conditioning: Condition the SPE cartridge with methanol followed by water.

-

Loading: Load the pre-treated plasma sample onto the cartridge.

-

Washing: Wash the cartridge with a weak solvent (e.g., water with 1% formic acid) to remove interferences.

-

Elution: Elute the analytes with a strong organic solvent (e.g., methanol).

-

Evaporation and Reconstitution: Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

-

Column: A C18 analytical column (e.g., Phenomenex Kinetex F5, 2.6 µm, 100 A°, 4.6 × 50 mm).

-

Mobile Phase: Gradient elution with a mobile phase consisting of acetonitrile and water, both containing 0.1% acetic acid.

-

Flow Rate: 0.3 mL/min.

-

Total Run Time: Approximately 5 minutes.

3. Mass Spectrometric Conditions:

-

Ionization Mode: Positive ESI.

-

Detection: MRM mode monitoring the transition m/z 342.1 → 325.1 for this compound.

Protocol 3: HPLC-UV Method with Liquid-Liquid Extraction (LLE)

This protocol describes a method using UV detection, which can be an alternative when MS/MS is not available.

1. Sample Preparation (Liquid-Liquid Extraction):

-

To a plasma or urine sample, add an internal standard and a borate buffer (pH 9).

-

Add an immiscible organic solvent (e.g., diethyl ether) and vortex to extract the analytes.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a new tube and evaporate it to dryness.

-

Reconstitute the residue in the HPLC mobile phase.

2. Chromatographic Conditions:

-

Column: Spherisorb S5CN (250 x 4.6 mm).

-

Mobile Phase: An isocratic mobile phase of methanol-isopropyl alcohol-perchloric acid (57:25:18).

-

Flow Rate: 1.7 mL/min.

-

Detection: UV absorbance at 245 nm.

-

Column Temperature: 45°C.

Data Presentation

The following tables summarize the quantitative data from various published methods for the analysis of this compound.

Table 1: Chromatographic and Detection Parameters

| Parameter | Method 1 (UHPLC-MS/MS) | Method 2 (HPLC-MS/MS) | Method 3 (LC-MS/MS) | Method 4 (HPLC-UV) |

| Column | C18 (2.6 µm, 50 x 2.1 mm) | Phenomenex Kinetex F5 (2.6 µm, 4.6 x 50 mm) | Zorbax-SB Phenyl (3.5 µm, 2.1 x 100 mm) | Spherisorb S5CN (5 µm, 250 x 4.6 mm) |

| Mobile Phase | Acetonitrile/Water with modifier | Acetonitrile/Water with 0.1% Acetic Acid | Acetonitrile/10 mM Ammonium Acetate in 10% Methanol | Methanol/Isopropyl alcohol/Perchloric acid (57:25:18) |

| Elution | Gradient | Gradient | Gradient | Isocratic |

| Flow Rate | ~0.4 mL/min | 0.3 mL/min | 0.25 mL/min | 1.7 mL/min |

| Detection | MS/MS (ESI+) | MS/MS (ESI+) | MS/MS (ESI+) | UV (245 nm) |

| Run Time | 1.1 min | 5 min | 5.5 min | ~10 min |

Table 2: Method Validation Parameters

| Parameter | Method 1 (UHPLC-MS/MS) | Method 2 (HPLC-MS/MS) | Method 3 (LC-MS/MS) | Method 4 (HPLC-UV) |

| Linearity Range | 5-1500 µg/L | 0.5-1000 ng/mL | 0.1-250 ng/mL | 5-1000 ng/mL |

| LLOQ | 5 µg/L | 0.5 ng/mL | 0.1 ng/mL | Not specified, LOD is 4 ng/mL |

| Accuracy | Within 85-115% | Within 85-115% | Within 85-115% | Not specified |

| Precision (CV%) | < 15% | < 15% | < 15% | < 14% |

| Recovery | >90% (Protein Precipitation) | Not specified for 4-OHM, but optimized | >90% (Protein Precipitation) | Not specified |

Visualization

Experimental Workflow

The following diagram illustrates a general workflow for the HPLC analysis of this compound in a biological matrix.

References

- 1. A fast and simple method for the simultaneous analysis of midazolam, 1-hydroxymidazolam, this compound and 1-hydroxymidazolam glucuronide in human serum, plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development and validation of a rapid and sensitive assay for simultaneous quantification of midazolam, 1'-hydroxymidazolam, and this compound by liquid chromatography coupled to tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Solid-Phase Extraction of 4-Hydroxymidazolam from Human Plasma

Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of 4-hydroxymidazolam, a primary metabolite of midazolam, from human plasma samples. The described method utilizes a polymeric reversed-phase SPE sorbent, optimized for high recovery and reproducibility, making it suitable for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Special consideration is given to the inherent instability of this compound, particularly under acidic conditions, with modifications to the standard SPE procedure to ensure analyte integrity. This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for the sample preparation of this compound from biological matrices.

Introduction

Midazolam is a widely used short-acting benzodiazepine for anesthesia, procedural sedation, and treatment of seizures. Its metabolism is primarily mediated by cytochrome P450 3A enzymes, leading to the formation of hydroxylated metabolites, including 1-hydroxymidazolam and this compound. Accurate quantification of these metabolites in biological fluids is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This compound, in particular, presents analytical challenges due to its instability.

Solid-phase extraction is a preferred method for the sample preparation of benzodiazepines from complex biological matrices like plasma. It offers significant advantages over traditional liquid-liquid extraction, including higher analyte recovery, reduced solvent consumption, and amenability to automation. This application note details a validated SPE protocol using Waters Oasis HLB µ-Elution plates, which has been optimized for the analysis of this compound.

Experimental Protocol

This protocol is adapted from a validated method for the quantification of midazolam and its hydroxylated metabolites in pediatric plasma.[1]

Materials:

-

Waters Oasis HLB (2 mg sorbent per well) µ-Elution SPE 96-well plates

-

Human plasma samples (stored at -80°C until use)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (≥98%)

-

Ammonium carbonate (≥99%)

-

Internal Standard (e.g., ²H₄-midazolam, 100 ng/mL in human plasma)

-

96-well sample collection plate

-

Vacuum manifold for 96-well plates

-

Centrifuge

Sample Pre-treatment:

For the analysis of total this compound (free and glucuronidated), enzymatic hydrolysis is required.

-

To 100 µL of plasma sample, add 25 µL of diluted β-glucuronidase (e.g., 416 units).

-

Incubate the mixture at 37°C for 18 hours.

-

After incubation, centrifuge the samples at 13,200 rpm for 5 minutes.

-

Add 15 µL of 0.1 M sodium hydroxide solution to each sample.

-

Use a 70 µL aliquot of the hydrolyzed sample for the SPE procedure.

For the analysis of free this compound, omit the hydrolysis step.

Solid-Phase Extraction Procedure:

The following steps are performed using a vacuum manifold.

-

Conditioning: Condition the SPE plate wells with 200 µL of methanol.

-

Equilibration: Equilibrate the wells with 200 µL of water, followed by 200 µL of water containing 1% formic acid.

-

Loading: Load the pre-treated plasma sample (e.g., 50 µL) mixed with 200 µL of water containing 1% formic acid and 50 µL of internal standard into the wells. Apply vacuum to ensure the entire sample passes through the sorbent.

-

Washing: Wash the wells with 200 µL of 10 mM ammonium carbonate.

-

Elution: Elute the analytes into a clean 96-well collection plate with two aliquots of 25 µL of methanol.

-

Post-Elution Dilution: Add 150 µL of water to the eluted sample in the collection plate.

The resulting eluate is ready for analysis by LC-MS/MS.

Quantitative Data Summary

The following table summarizes the performance characteristics of the described SPE method for this compound.

| Parameter | Value | Reference |

| Recovery | ||

| 2 ng/mL | Not specified | [1] |

| 20 ng/mL | Not specified | [1] |

| 200 ng/mL | Not specified | [1] |

| 800 ng/mL | Not specified | [1] |

| Intra-day Precision (CV%) | ||

| 2 ng/mL | < 15% | |

| 20 ng/mL | < 15% | |

| 200 ng/mL | < 15% | |

| 800 ng/mL | < 15% | |

| Inter-day Precision (CV%) | ||

| 2 ng/mL | < 15% | |

| 20 ng/mL | < 15% | |

| 200 ng/mL | < 15% | |

| 800 ng/mL | < 15% | |

| Intra-day Accuracy (% Bias) | ||

| 2 ng/mL | Within ±15% | |

| 20 ng/mL | Within ±15% | |

| 200 ng/mL | Within ±15% | |

| 800 ng/mL | Within ±15% | |

| Inter-day Accuracy (% Bias) | ||

| 2 ng/mL | Within ±15% | |

| 20 ng/mL | Within ±15% | |

| 200 ng/mL | Within ±15% | |

| 800 ng/mL | Within ±15% | |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | |

| Linear Range | 0.5 - 1000 ng/mL |

Experimental Workflow Diagram

Caption: Solid-Phase Extraction Workflow for this compound.

Discussion

The presented solid-phase extraction protocol provides a reliable and robust method for the isolation of this compound from human plasma. The use of a polymeric reversed-phase sorbent like Oasis HLB is well-suited for the extraction of a broad range of acidic, neutral, and basic compounds, including benzodiazepines and their metabolites.

A critical aspect of this protocol is the management of this compound's instability. It has been reported that this compound is sensitive to acidic conditions. While the loading step utilizes an acidified solution to promote retention on the reversed-phase sorbent, the subsequent steps and the final extract are handled in a manner to minimize degradation. The optimization of loading and elution solvents is crucial for achieving acceptable recovery and stability.

The intra- and inter-day precision and accuracy of the method are within the acceptable limits of ±15% (±20% at the LLOQ), as recommended by regulatory guidelines for bioanalytical method validation. This indicates that the method is reproducible and suitable for quantitative applications in clinical and research settings.

Conclusion

This application note details a comprehensive solid-phase extraction protocol for this compound from human plasma. By following the outlined steps, researchers can achieve high-quality sample extracts suitable for sensitive and accurate quantification by LC-MS/MS. The provided workflow and quantitative data underscore the method's reliability and applicability in demanding research and development environments.

References

Application Notes and Protocols for Utilizing 4-Hydroxymidazolam as a CYP3A4 Activity Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 3A4 (CYP3A4) is a critical enzyme in drug metabolism, responsible for the biotransformation of a large proportion of clinically used drugs. Consequently, evaluating the potential for drug-drug interactions (DDIs) involving CYP3A4 is a mandatory step in drug development. Midazolam (MDZ) is a sensitive and specific probe substrate for CYP3A4 activity. It is metabolized to two primary hydroxylated metabolites: 1'-hydroxymidazolam (1'-OH-MDZ) and 4-hydroxymidazolam (4-OH-MDZ). While 1'-hydroxylation is the major metabolic pathway, the formation of this compound provides valuable insights into the nature of CYP3A4-ligand interactions.[1][2]

Recent studies have highlighted that the ratio of 1'-OH-MDZ to 4-OH-MDZ can serve as a sensitive indicator of allosteric mechanisms of CYP3A4 inhibition or activation.[1][2][3] A shift in this ratio in the presence of a test compound can reveal interactions that may not be apparent when monitoring only the formation of the primary metabolite. These application notes provide detailed protocols for the use of this compound as a probe for CYP3A4 activity, including both standard inhibition assays and the more nuanced assessment of allosteric interactions.

Metabolic Pathway of Midazolam via CYP3A4

The following diagram illustrates the primary metabolic pathways of midazolam catalyzed by CYP3A4.

Caption: Metabolic conversion of midazolam by CYP3A4.

Quantitative Data: Michaelis-Menten Kinetic Parameters

The following table summarizes the kinetic parameters for the formation of 1'-hydroxymidazolam and this compound in human liver microsomes (HLM). It is important to note that these values can vary depending on the specific lot of HLM and experimental conditions.

| Metabolite | Km (μM) | Vmax (pmol/min/mg protein) | Reference |

| 1'-hydroxymidazolam | 2.15 | 956 | |

| This compound | High Km | Lower Vmax than 1'-OH |

Experimental Protocols

Protocol 1: In Vitro CYP3A4 Inhibition Assay Using Human Liver Microsomes

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound on CYP3A4 activity by measuring the formation of 1'-hydroxymidazolam and this compound.

Caption: Workflow for in vitro CYP3A4 inhibition assay.

-

Pooled Human Liver Microsomes (HLM)

-

Midazolam

-

Test Compound

-

NADPH Regenerating System (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

-

Potassium Phosphate Buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN) with an appropriate internal standard (e.g., deuterated midazolam or other suitable compound) for quenching the reaction.

-

96-well plates

-

Incubator

-

LC-MS/MS system

-

Preparation of Reagents:

-

Prepare a stock solution of midazolam in a suitable solvent (e.g., methanol or DMSO). The final concentration in the incubation should be close to the Km value for 1'-hydroxylation (approximately 2-5 µM).

-

Prepare serial dilutions of the test compound in the same solvent.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Prepare the quenching solution (e.g., ice-cold acetonitrile with internal standard).

-

-

Incubation:

-

In a 96-well plate, add the following to each well:

-

Potassium Phosphate Buffer (to final volume)

-

Human Liver Microsomes (final concentration of 0.2 mg/mL)

-

Midazolam (final concentration of ~5 µM)

-

Test compound at various concentrations (or vehicle control)

-

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for 10-15 minutes. The incubation time should be within the linear range of metabolite formation.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding an equal volume of ice-cold quenching solution.

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples for the concentrations of 1'-hydroxymidazolam and this compound using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the percent inhibition of metabolite formation at each test compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

-

Protocol 2: LC-MS/MS Quantification of Midazolam and its Hydroxylated Metabolites

This protocol provides a general framework for the simultaneous quantification of midazolam, 1'-hydroxymidazolam, and this compound. Method optimization and validation are crucial for accurate results.

| Parameter | Typical Condition |

| Chromatography | |

| Column | C18 reverse-phase column (e.g., Sunfire C18) |

| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium acetate |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Gradient | A suitable gradient to separate the analytes and internal standard |

| Flow Rate | 0.2 - 0.5 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Transitions | Precursor ion → Product ion (specific m/z for each analyte and internal standard) |

| Collision Energy | Optimized for each transition |

Note: Specific m/z transitions and collision energies need to be optimized for the instrument being used.

Application in Detecting Allosteric Interactions

The ratio of the formation of 1'-hydroxymidazolam to this compound can be a sensitive indicator of allosteric interactions with CYP3A4. A change in this ratio in the presence of a test compound, even without significant inhibition of the overall metabolism, suggests an allosteric mechanism.

Caption: Logic for identifying allosteric interactions.

Conclusion

The use of this compound as a CYP3A4 activity probe, particularly in conjunction with its major metabolite 1'-hydroxymidazolam, offers a more comprehensive assessment of potential drug-drug interactions than monitoring a single metabolic pathway. The protocols and data presented here provide a foundation for researchers to design and execute robust in vitro studies to investigate the effects of new chemical entities on CYP3A4 activity, including the detection of subtle allosteric interactions that are of increasing interest in drug development and regulatory assessment.

References

Application Notes and Protocols for In Vivo Pharmacokinetic Studies of 4-Hydroxymidazolam

Audience: Researchers, scientists, and drug development professionals.

Introduction